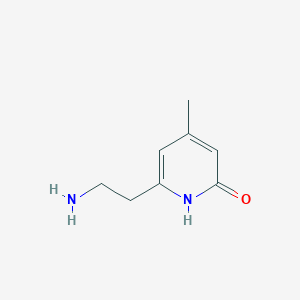

6-(2-Aminoethyl)-4-methylpyridin-2-OL

Description

Contextualization of Pyridine (B92270) Derivatives in Modern Chemical and Medicinal Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene, with one CH group replaced by a nitrogen atom. unipd.it This simple structural change imparts unique properties, making the pyridine scaffold a cornerstone in modern chemistry and pharmacology. Pyridine and its derivatives are prevalent in nature, forming the core of essential biomolecules like nicotinamide (B372718) (Vitamin B3) and pyridoxine (B80251) (Vitamin B6).

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and a nucleophilic catalyst, enhancing the pharmacokinetic properties of drug molecules. bldpharm.com This versatility has led to the incorporation of pyridine derivatives into a vast range of pharmaceuticals with diverse therapeutic applications. unipd.itnih.gov These include treatments for infections, inflammation, cancer, hypertension, and tuberculosis. bldpharm.comnih.gov Notable examples of pyridine-based drugs include nifedipine, a calcium channel blocker, and isoniazid, an antibiotic used to treat tuberculosis. bldpharm.com The continuous exploration of pyridine derivatives remains a major focus for researchers aiming to develop novel and more effective therapeutic agents. unipd.it

Table 1: Examples of Pyridine Derivatives and Their Applications

| Compound Name | Therapeutic Area/Application |

|---|---|

| Nicotinamide (Vitamin B3) | Pellagra treatment, cholesterol management bldpharm.com |

| Isoniazid | Antibiotic for tuberculosis bldpharm.com |

| Nifedipine | Calcium channel blocker for hypertension bldpharm.com |

| Imatinib | Kinase inhibitor for cancer therapy |

| Esomeprazole | Proton pump inhibitor for acid reflux |

| Abiraterone | Anticancer agent |

Significance of Pyridin-2-OL and Pyridin-2-one Tautomerism in Heterocyclic Chemistry

The compound , 6-(2-Aminoethyl)-4-methylpyridin-2-OL, belongs to the class of 2-hydroxypyridines. A critical feature of this class is the existence of prototropic tautomerism, an equilibrium between the pyridin-2-ol (hydroxy) form and the pyridin-2-one (keto) form. researchgate.net This phenomenon is of fundamental importance in heterocyclic chemistry as the dominant tautomer can dictate the molecule's chemical reactivity, physical properties, and biological activity. nih.gov

The equilibrium between these two forms is highly sensitive to the surrounding environment. researchgate.netgoogle.com In the gas phase or non-polar solvents, the pyridin-2-ol form is generally favored. researchgate.netmdpi.com However, in polar solvents like water and in the solid state, the equilibrium shifts significantly towards the more stable pyridin-2-one tautomer. researchgate.netmdpi.com This stability is attributed to factors including greater resonance stabilization and the ability to form strong hydrogen-bonded dimers. researchgate.netgoogle.com Ab initio calculations have shown that while the energy difference is small, the 2-pyridone form is slightly more stable. nih.gov Due to this, compounds named as "pyridin-2-ols" are often, and more accurately, represented as their pyridin-2(1H)-one isomers, especially under physiological conditions. nih.gov

Table 2: Factors Influencing Pyridin-2-OL / Pyridin-2-one Tautomeric Equilibrium

| Condition | Predominant Tautomer | Rationale |

|---|---|---|

| Gas Phase | Pyridin-2-OL | Intrinsic molecular stability researchgate.net |

| Non-polar Solvents | Pyridin-2-OL | Limited intermolecular interactions researchgate.net |

| Polar Solvents (e.g., Water) | Pyridin-2-one | Favorable solvation and hydrogen bonding google.com |

| Solid State | Pyridin-2-one | Crystal packing forces and hydrogen bonding researchgate.net |

Rationale for Investigating this compound as a Target for Academic Research

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the established significance of its constituent structural motifs. The pyridin-2-one core is a well-established pharmacophore, and its derivatives are actively explored for various therapeutic purposes, including anti-cancer and anti-HIV agents. nih.govnih.gov

Academic interest in this specific molecule likely stems from a structure-based drug design approach. The strategy of modifying substituents at various positions on the pyridine ring is a proven method for fine-tuning biological activity and selectivity. Research on related compounds, such as 6-substituted 2-amino-4-methylpyridine (B118599) analogues, has identified potent and selective inhibitors of inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases. nih.gov In these studies, the position-6 of the pyridine ring was determined to be the most tolerant for introducing substituents to develop selective inhibitors. nih.gov

The introduction of a (2-Aminoethyl) group at the 6-position is a deliberate design choice. This side chain provides several key features:

A Primary Amine: The terminal amino group is a basic center that can be protonated under physiological pH, allowing for ionic interactions with biological targets such as enzymes or receptors.

Flexibility: The ethyl linker provides conformational flexibility, enabling the amino group to orient itself optimally within a binding site.

Hydrogen Bonding: The NH2 group can act as a hydrogen bond donor, adding to the potential binding affinity of the molecule.

Therefore, the investigation of this compound is a logical progression in the field of medicinal chemistry. It represents the exploration of new chemical space by combining the biologically active pyridin-2-one scaffold with a functionalized side chain at a strategic position. The goal of such research would be to synthesize and screen this novel compound for potential therapeutic activities, contributing to the broader effort of discovering new drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

6-(2-aminoethyl)-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(2-3-9)10-8(11)5-6/h4-5H,2-3,9H2,1H3,(H,10,11) |

InChI Key |

VMRZKDSZWVYSGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyridine (B92270) Ring Construction and Functionalization

Cyclic Condensation Approaches to Pyridinone Derivatives

The construction of the pyridin-2-one (or 2-pyridone) ring system is often accomplished through condensation reactions that form the heterocyclic structure in one or more steps from simpler, non-cyclic starting materials. baranlab.org These methods are advantageous for creating a wide array of functionalized pyridines. acsgcipr.org

Common strategies include:

Guareschi-Thorpe and Bohlmann-Rahtz Syntheses: These methods provide direct routes to the aromatic pyridine ring through the condensation of carbonyl compounds, followed by substitution and elimination of small molecules like water or alcohols. acsgcipr.org

Knoevenagel-Type Condensations: These reactions involve the condensation of acyclic building blocks to form the 2-pyridone ring. chemrxiv.org

Self-Condensation of β-Keto Amides: A facile synthesis of substituted pyridin-2(1H)-ones can be achieved through the self-condensation and cyclization of β-keto amides, often under mild reaction conditions. researchgate.net

Reaction of 2H-pyran-2-one Derivatives: The pyridone ring can be formed by reacting 2H-pyran-2-one derivatives with ammonia. chemrxiv.org

These condensation approaches offer a high degree of flexibility, allowing for the introduction of substituents like the methyl group at the C4 position by selecting appropriately substituted starting materials.

Table 1: Overview of Cyclic Condensation Approaches for Pyridinone Synthesis

| Synthetic Approach | Precursors | Key Features |

|---|---|---|

| Guareschi-Thorpe Synthesis | Cyanoacetamide, β-dicarbonyl compound | Forms a substituted 2-pyridone directly. |

| Bohlmann-Rahtz Synthesis | Enamine, propargyl ketone | Versatile method leading to substituted pyridines. acsgcipr.org |

| Hantzsch Dihydropyridine (B1217469) Synthesis | β-ketoester, aldehyde, ammonia | Forms a dihydropyridine which requires subsequent oxidation. acsgcipr.org |

| Self-Condensation of β-Keto Amides | β-Keto amides | Proceeds via self-condensation, intramolecular nucleophilic cyclization, and elimination. researchgate.net |

Introduction of Aminoethyl and Methyl Substituents onto the Pyridine Ring

Once the pyridine or pyridinone core is established, the required methyl and aminoethyl groups can be introduced. The methyl group is often incorporated during the ring construction phase. For instance, using 2-amino-4-methylpyridine (B118599) as a starting material provides the necessary methyl substituent. researchgate.net

Introducing the aminoethyl group is typically a multi-step process involving the functionalization of the pyridine ring at the C6 position. Because the pyridine ring is electron-deficient, it is susceptible to nucleophilic substitution, particularly at the C2 and C6 (or α) positions. gcwgandhinagar.comwikipedia.orgpearson.com

Strategies for introducing the side chain include:

Functionalization of a Methyl Group: Starting with a lutidine derivative (e.g., 2,6-lutidine), the methyl group can be metalated with a strong base like potassium amide or n-butyllithium and then reacted with an electrophile to build the two-carbon chain. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr): A leaving group, such as a halogen (Br, Cl), at the C6 position can be displaced by a nitrogen-containing nucleophile. quimicaorganica.orgresearchgate.net This is a common and effective method for adding side chains to the pyridine ring. chemistry-online.com

Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki or Negishi cross-coupling, can be used to form a carbon-carbon bond at the C6 position, which can then be further elaborated into the aminoethyl group. organic-chemistry.orgorgsyn.org

Specific Synthetic Pathways to 6-(2-Aminoethyl)-4-methylpyridin-2-OL

The synthesis of the target molecule can be envisioned through pathways that combine ring formation with side-chain installation and modification.

Reflux Methodologies for Aminoethyl Group Installation

A plausible route for installing the aminoethyl group involves a nucleophilic substitution reaction performed under reflux conditions. For a closely related compound, 6-(2-Fluoropropyl)-4-methylpyridin-2-amine, a deprotection step to reveal the amine was carried out by stirring the precursor with hydroxylamine (B1172632) hydrochloride in an ethanol/water mixture under reflux for several hours. nih.gov This indicates that reflux conditions are suitable for transformations on substituted pyridines without degrading the core structure. A similar reflux strategy could be employed to react a 6-halo-4-methylpyridin-2-ol precursor with a protected form of 2-aminoethanol or ethylenediamine (B42938) to install the side chain.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution is a cornerstone reaction for functionalizing the pyridine ring. chemistry-online.com The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions (and by extension, the 6-position). quimicaorganica.org Pyridines that contain a good leaving group, such as a halogen, at these positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.orgchemistry-online.com

For the synthesis of this compound, a key step would involve the reaction of a precursor like 6-bromo-4-methylpyridin-2-ol (B8099985) with a suitable nitrogen nucleophile. The reaction with ethylenediamine, for example, would directly install the 2-aminoethyl side chain. This process, known as ammonolysis when using ammonia, is a fundamental method for forming C-N bonds via nucleophilic substitution of alkyl halides. ncert.nic.in The same principle applies to SNAr reactions on the pyridine ring.

Precursor Synthesis and Functional Group Interconversions

The success of the synthesis relies on the preparation of suitable precursors. The synthesis of methyl 6-substituted picolinates and nicotinates has been described starting from the corresponding 2-amino-n-methylpyridines, demonstrating established routes for creating functionalized pyridine cores. researchgate.net

A general synthetic strategy could involve the following functional group interconversions:

Preparation of a Halogenated Pyridinone: A 4-methylpyridin-2-ol core, formed via condensation, could be halogenated at the 6-position to create a reactive site for nucleophilic substitution.

Introduction of a Two-Carbon Chain: The halogenated precursor could react with a nucleophile like the anion of acetonitrile (B52724) to introduce a cyanomethyl group (-CH₂CN).

Reduction to the Amine: The nitrile of the cyanomethyl group can then be reduced to a primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the final aminoethyl side chain.

This sequence of functional group interconversions provides a controlled method for constructing the target molecule from simpler, more readily available precursors.

Table 2: Potential Functional Group Interconversion Strategies

| Initial Functional Group at C6 | Reagent(s) | Resulting Functional Group | Purpose |

|---|---|---|---|

| -Br or -Cl | Ethylenediamine | -CH₂CH₂NH₂ | Direct installation of the aminoethyl group via SNAr. |

| -Br or -Cl | Acetonitrile anion, then LiAlH₄ | -CH₂CH₂NH₂ | Introduction of a two-carbon unit followed by reduction. |

| -CH₃ | 1. Strong Base (e.g., n-BuLi) 2. Ethylene Oxide 3. Tosyl Chloride, then NaN₃ 4. H₂/Pd | -CH₂CH₂NH₂ | Elaboration of a methyl group into the aminoethyl side chain. |

Derivatization Strategies for Structural Modification and Enhanced Analysis

The strategic derivatization of pyridine cores, such as that in this compound, is a fundamental approach in medicinal chemistry and materials science. By modifying the parent structure, chemists can fine-tune its physicochemical properties, enhance its suitability for analytical techniques, and systematically probe its biological interactions. These modifications typically involve targeted manipulation of existing functional groups or the synthesis of a series of related analogues to establish structure-activity relationships (SAR).

Functional Group Manipulation for Advanced Spectroscopic Characterization

The modification of functional groups on the pyridine ring is a key strategy for enhancing spectroscopic analysis, which is crucial for detailed structural elucidation. Chemical derivatization can introduce specific atoms or groups that act as spectroscopic probes, simplify complex spectra, or improve the molecule's response to a particular analytical technique.

For instance, the amino group in pyridine derivatives is a common target for manipulation. It can be reacted with reagents like chloroacetyl chloride or acetic anhydride (B1165640) to form acetamide (B32628) derivatives. nih.gov These reactions not only confirm the presence and reactivity of the amino group but also introduce new functionalities whose spectroscopic signatures can be readily identified. For example, the introduction of an acetyl group (CH₃CO) typically results in a new, distinct singlet signal in the 2.1-2.3 ppm range in the ¹H-NMR spectrum. nih.gov

Similarly, fluorination is another powerful tool for spectroscopic characterization, particularly for Positron Emission Tomography (PET) imaging studies. Replacing a hydrogen or a methyl group with a fluorine atom, such as in the synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine, introduces the ¹⁸F isotope. nih.gov This allows the molecule to be used as a PET tracer, enabling in vivo imaging and biodistribution studies. nih.gov The success of such manipulations is confirmed through various spectroscopic methods, including NMR and mass spectrometry, which verify the incorporation of the fluorine atom.

The table below summarizes how specific functional group manipulations can influence spectroscopic data, based on findings for related pyridine structures.

| Derivative Type | Manipulated Functional Group | Reagent/Method | Key Spectroscopic Change | Reference |

|---|---|---|---|---|

| N-acetyl-acetamide pyridine | Amino (-NH₂) | Acetic Anhydride | Appearance of two new singlets around 2.17 and 2.23 ppm in ¹H-NMR due to acetyl methyl groups. | nih.gov |

| 2-Chloro-acetamide pyridine | Amino (-NH₂) | Chloroacetyl Chloride | Significant downfield shift of the NH proton signal (e.g., to ~10.47 ppm in ¹H-NMR) due to the electron-withdrawing effect of the chlorine atom. | nih.gov |

| Fluorinated analogue | Methyl (-CH₃) on side chain | Nucleophilic substitution with [¹⁸F]fluoride | Allows for radiochemical detection and PET imaging; confirmed by mass spectrometry and radio-TLC. | nih.gov |

| Isothiocyanate derivative | Amino (-NH₂) | Carbon Disulphide | Formation of a new functional group (-N=C=S) with a distinct IR stretching frequency. | nih.gov |

These examples demonstrate that targeted chemical modifications are indispensable for preparing molecules for advanced analytical studies, providing deeper insights into their structural and electronic properties. nih.gov

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues is a cornerstone of drug discovery and development, aimed at understanding how specific parts of a molecule contribute to its biological activity. For pyridine-based compounds, SAR studies involve systematically altering substituents on both the pyridine ring and its side chains to identify key structural features required for a desired effect.

Research into 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) provides a clear example of this approach. nih.gov In these studies, the substituent at the 6-position of the pyridine ring was identified as being tolerant to steric bulk, making it a prime location for modification. nih.gov A series of analogues were synthesized to explore this further:

Fluorination: Replacing a methyl group on the side chain with a fluorine atom resulted in an analogue with similar inhibitory potency, indicating that this modification was well-tolerated. nih.gov

Unsaturation: The introduction of a double bond into the side chain led to a decrease in potency. nih.gov

Alkylation and Chain Modification: Altering the length and branching of the alkyl side chain at the 6-position can significantly impact biological activity.

The primary goal of SAR is to build a qualitative, and sometimes quantitative, model of how chemical structure relates to biological activity. Analysis of various pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can enhance certain biological activities, such as antiproliferative effects. mdpi.com Conversely, the introduction of bulky groups or certain halogens may decrease activity. mdpi.commdpi.com

The following table presents data from SAR studies on related pyridine compounds, illustrating how specific structural modifications affect biological potency.

| Parent Compound Series | Structural Modification | Resulting Analogue Example | Impact on Biological Activity (iNOS Inhibition) | Reference |

|---|---|---|---|---|

| 6-substituted 2-amino-4-methylpyridine | Replacement of a 2'-methyl group with fluorine | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (Compound 9) | Potency for iNOS remained the same (IC₅₀ = 47 nM). | nih.gov |

| 6-substituted 2-amino-4-methylpyridine | Introduction of a double bond in the side chain | (E)-6-(prop-1-en-2-yl)-4-methylpyridin-2-amine (Compound 24) | Diminished potency for iNOS (IC₅₀ = 1170 nM). | nih.gov |

| 6-substituted 2-amino-4-methylpyridine | Removal of a cis-methyl group from the unsaturated analogue | 6-allyl-4-methylpyridin-2-amine (Compound 11) | Potency was regained compared to the prop-1-en-2-yl analogue (IC₅₀ = 282 nM). | nih.gov |

These systematic modifications and subsequent biological evaluations are essential for optimizing lead compounds, improving their efficacy and selectivity, and developing a deeper understanding of their molecular interactions.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the specific compound this compound is not publicly available. As a result, it is not possible to generate a thorough and scientifically accurate article that adheres to the strict outline provided in the user's request.

The user's instructions demand a focus solely on "this compound" and the inclusion of specific data for various analytical techniques, including:

¹H NMR and ¹³C NMR spectroscopy

Infrared (IR) and Raman spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy

Single Crystal X-ray Diffraction

Mass Spectrometry with derivatization

Without access to published research detailing these specific analyses for this exact compound, any attempt to create the requested article would rely on speculation or data from related but distinct molecules, which would violate the core instruction to focus solely on the specified compound and maintain scientific accuracy.

Therefore, the generation of the requested article with the required detailed research findings and data tables is not feasible at this time due to the absence of the necessary primary scientific data in the public domain.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Optimized Structures and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is based on the principle that the energy of a system can be determined from its electron density. For 6-(2-Aminoethyl)-4-methylpyridin-2-OL, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry.

These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT can predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to help identify the compound's characteristic vibrational modes. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are fundamental to understanding the UV-Visible absorption spectrum of the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table is illustrative and contains hypothetical data based on typical values for similar structures.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.25 Å |

| C-N (ring) Bond Length | 1.38 Å |

| C-C (ring) Bond Length | 1.40 Å |

| N-H Bond Length | 1.01 Å |

| O-C-N Angle | 122.5° |

| C-N-C Angle (ring) | 120.0° |

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, FMO analysis can identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The distribution of these orbitals reveals the nucleophilic and electrophilic sites within the molecule.

Table 2: Frontier Molecular Orbital Energies for this compound Note: This table is illustrative and contains hypothetical data based on typical values for similar structures.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method is particularly useful for studying hyperconjugative interactions and charge transfer between different parts of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are therefore susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. For this compound, the MEP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable aminoethyl side chain, conformational analysis is particularly important.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating one or more dihedral angles and calculating the energy at each step, a PES map can be generated. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) between them. Identifying the global minimum energy conformation is crucial, as it represents the most stable and likely most populated conformation of the molecule under given conditions.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves in a regular, repeating pattern to form a crystal lattice. The way in which molecules pack in a crystal is determined by a delicate balance of intermolecular forces. Understanding these interactions is vital for predicting the physical properties of the solid, such as melting point, solubility, and stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics (MD) simulations are cornerstone techniques in drug discovery and design, used to predict how a ligand might interact with a protein target.

Molecular docking simulations would place this compound into the binding site of a target protein to predict its preferred binding orientation. Following docking, MD simulations can be employed to simulate the dynamic behavior of the ligand-receptor complex over time in a solvated environment. This provides a more realistic view of the interactions, showing how the ligand and protein adapt to each other and revealing the stability of the binding pose. These simulations are fundamental to understanding the mechanism of action at a molecular level.

A primary goal of docking and MD simulations is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energies typically indicate a more stable and favorable interaction. These calculations help in ranking potential drug candidates and understanding the key residues in the binding pocket that contribute most significantly to the interaction. The analysis of binding modes reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site.

Thermodynamic Parameter Studies (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to calculate the thermodynamic parameters of ligand binding. These studies provide a deeper understanding of the driving forces behind the interaction.

A typical analysis would yield the following data:

| Thermodynamic Parameter | Description |

| Gibbs Free Energy (ΔG) | The overall energy change upon binding, indicating spontaneity. |

| Enthalpy (ΔH) | The change in heat content, related to bond formation and breaking. |

| Entropy (ΔS) | The change in disorder of the system upon ligand binding. |

Future computational research focused specifically on this compound would be necessary to provide the specific data for these analytical categories and to fully characterize its chemical and potential pharmacological properties.

Exploration of Biological Interactions and Mechanistic Research in Vitro and Preclinical Models

Enzyme Inhibition Studies of Pyridine (B92270) and Pyridinone Derivatives

Derivatives of pyridine and pyridinone have been a focal point in the search for inhibitors of carbohydrate-metabolizing enzymes, which are key targets in the management of type 2 diabetes.

Alpha-amylase is a critical enzyme in the digestive system that initiates the breakdown of complex carbohydrates into simpler sugars. acs.org The inhibition of this enzyme can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. researchgate.netnih.gov Synthetic pyridone and dihydropyridine (B1217469) derivatives have demonstrated notable inhibitory activity against α-amylase. researchgate.netresearchgate.net For instance, a series of dihydropyridine derivatives showed good α-amylase inhibition with IC50 values ranging from 2.21 ± 0.06 to 9.97 ± 0.08 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 2.01 ± 0.1 µM). researchgate.net Similarly, certain pyridone derivatives were identified as potent inhibitors of α-amylase, with one compound exhibiting an IC50 value of 9.20 ± 0.14 µM. researchgate.net Molecular docking studies suggest that these compounds bind to the active site of the enzyme, preventing its catalytic function. nih.gov

Alpha-glucosidase is another key intestinal enzyme that catalyzes the final step in carbohydrate digestion, breaking down oligosaccharides into absorbable monosaccharides like glucose. acs.org Inhibition of α-glucosidase is an established therapeutic strategy for managing type 2 diabetes. researchgate.net Various studies have shown that pyridine, pyridinone, and imidazo[1,2-a]pyridine (B132010) derivatives can be potent α-glucosidase inhibitors. acs.orgmdpi.com

Kinetic studies have been performed to understand the mechanism of this inhibition. For example, analysis of imidazo[1,2-a]pyridine derivatives revealed both competitive and noncompetitive modes of inhibition against α-glucosidase, with some compounds showing significantly higher potency (Kᵢ values as low as 6.09 ± 0.37 μM) than the reference compound acarbose. acs.orgresearchgate.net Lineweaver-Burk plot analysis is a common method used to determine the nature of this inhibition (competitive, noncompetitive, or uncompetitive). researchgate.netnih.gov Dihydropyridine derivatives have also shown strong α-glucosidase inhibition, with IC50 values in the range of 2.31 ± 0.09 to 9.9 ± 0.1 µM. researchgate.net

Table 1: Inhibitory Activity of Representative Pyridine/Pyridinone Derivatives against α-Amylase and α-Glucosidase This table presents a selection of data from various studies to illustrate the inhibitory potential of the compound classes discussed. Values are not directly for 6-(2-Aminoethyl)-4-methylpyridin-2-OL but for structurally related derivatives.

| Compound Class | Enzyme | IC50 / Kᵢ Value | Type of Inhibition |

|---|---|---|---|

| Dihydropyridines | α-Amylase | IC50: 2.21 - 9.97 µM | - |

| Dihydropyridines | α-Glucosidase | IC50: 2.31 - 9.9 µM | - |

| Pyridones | α-Amylase | IC50: 9.20 ± 0.14 µM | - |

| Pyridones | α-Glucosidase | IC50: 3.05 ± 0.18 µM | - |

| Imidazo[1,2-a]pyridines | α-Glucosidase | Kᵢ: 6.09 ± 0.37 µM | Noncompetitive |

| Imidazo[1,2-a]pyridines | α-Glucosidase | Kᵢ: 13.03 ± 2.43 µM | Competitive |

Inducible Nitric Oxide Synthase (iNOS) Inhibition Research

Nitric oxide (NO) is a signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). patsnap.com While nNOS and eNOS produce low levels of NO for physiological functions, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to pathology in inflammatory diseases. patsnap.commaastrichtuniversity.nl Consequently, selective inhibition of iNOS is a significant therapeutic goal.

The 2-amino-4-methylpyridine (B118599) scaffold, which is structurally related to this compound, has been identified as a potent and selective inhibitor of iNOS. maastrichtuniversity.nlnih.gov These compounds act as arginine mimetics, competing with the natural substrate L-arginine for binding at the enzyme's active site. maastrichtuniversity.nl Structural modifications at the 6-position of the 2-amino-4-methylpyridine core have been explored to enhance potency and selectivity. nih.gov For example, 6-substituted alkyl analogs of 2-amino-4-methylpyridine showed improved potency and selectivity against iNOS. nih.gov The selectivity for iNOS over eNOS is crucial to avoid cardiovascular side effects like hypertension that can result from eNOS inhibition. nih.govnih.gov

The upregulation of iNOS in inflammatory and pathological conditions makes it an important biomarker. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify biological processes. Developing radiolabeled tracers that selectively bind to iNOS allows for the imaging of its expression in vivo.

A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential PET tracers for iNOS. nih.govnih.gov Specifically, a fluorine-18 (B77423) labeled compound, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, was developed and tested in a mouse model of lipopolysaccharide (LPS)-induced inflammation. nih.govnih.gov Biodistribution studies showed higher uptake of this tracer in the lungs of LPS-treated mice, where iNOS expression is high, compared to control mice. nih.gov This increased uptake was reduced by the administration of a known selective iNOS inhibitor, confirming the specific binding of the tracer to iNOS. nih.gov MicroPET imaging studies further demonstrated the accumulation of the radiotracer in the lungs of the LPS-treated mice, highlighting the potential of such compounds as PET tracers for imaging iNOS expression. nih.govnih.gov

Neuronal Nitric Oxide Synthase (nNOS) Interaction Studies of Pyridine Analogues

Neuronal nitric oxide synthase (nNOS) is involved in neurotransmission, and its over-activity has been linked to various neurodegenerative disorders. nih.govnih.gov Therefore, selective inhibition of nNOS over eNOS and iNOS is a key therapeutic strategy. The 2-aminopyridine (B139424) scaffold has been extensively studied as a foundational structure for potent and selective nNOS inhibitors. nih.govnih.govnih.gov

These inhibitors typically feature the 2-aminopyridine "head" which forms crucial hydrogen-bonding interactions with a glutamate (B1630785) residue (Glu597 in human nNOS) in the enzyme's active site. nih.govnih.gov A linker and a tail region are often added to this scaffold to enhance potency and selectivity. nih.gov X-ray crystallography studies have been instrumental in revealing how these analogues bind to the nNOS active site. For instance, studies on certain 2-aminopyridine derivatives showed that a nitrogen atom in a central pyridine linker can form hydrogen bonds with tyrosine residues within the active site, contributing to high affinity. nih.gov The selectivity of these compounds for nNOS over iNOS and eNOS is a critical aspect of their development, with some analogues achieving over 100-fold selectivity for nNOS over iNOS and over 1000-fold selectivity over eNOS. nih.govnorthwestern.edu

Table 2: Selectivity Profile of a Representative 2-Aminopyridine-Based nNOS Inhibitor (Compound 14j) Data from a study on 2-aminopyridine scaffolds to illustrate isoform selectivity. nih.gov

| NOS Isoform | Kᵢ (nM) | Selectivity Ratio (iNOS Kᵢ / nNOS Kᵢ) | Selectivity Ratio (eNOS Kᵢ / nNOS Kᵢ) |

|---|---|---|---|

| Rat nNOS | 16 | 118 | 828 |

| Human nNOS | 13 | - | 1761 |

| Mouse iNOS | 1894 | - | - |

| Human eNOS | 23247 | - | - |

Ligand Binding and Active Site Characterization of nNOS

The interaction of 2-aminopyridine-based scaffolds with neuronal nitric oxide synthase (nNOS) is a significant area of research for developing therapeutic agents against neurodegenerative disorders. The nNOS active site contains a catalytic heme, cofactor H4B (tetrahydrobiopterin), and the substrate L-arginine binding site. nih.gov The design of selective nNOS inhibitors often exploits the differences between the active sites of nNOS and other NOS isoforms like endothelial NOS (eNOS). A key difference is the presence of Asp602 in human nNOS versus Asn366 in eNOS, which renders the nNOS active site more electronegative. nih.gov This characteristic favors the binding of positively charged compounds. nih.gov

Chirality and Stereochemical Effects on nNOS Inhibition

Stereochemistry plays a pivotal role in the potency and selectivity of nNOS inhibitors. Research on double-headed inhibitors featuring chiral linkers derived from amino acids has demonstrated that the stereochemistry at the chiral center dramatically influences the inhibitor's characteristics. nih.gov

For example, in a study of chiral inhibitors, the (R)-isomer of a particular compound exhibited significantly better potency and selectivity compared to its (S)-isomer. The (R)-isomer ((R)-6b) showed a potency of 32 nM against nNOS and was 475-fold more selective for nNOS over eNOS and 244-fold over iNOS. nih.gov Crystal structures revealed that this high selectivity is due to an additional binding interaction between an aminomethyl moiety on the inhibitor and the two heme propionates in the nNOS active site, an interaction not observed with eNOS. nih.gov The orientation of the inhibitor, dictated by its chirality, determines how effectively it can engage with key residues and structural features of the nNOS active site, highlighting the importance of stereochemical considerations in drug design. nih.gov

| Compound | Isomer | nNOS Potency (Ki nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |

|---|---|---|---|---|

| Inhibitor 6a | (S) | - | - | - |

| Inhibitor 6b | (R) | 32 | 475-fold | 244-fold |

Investigation of Pyridine Scaffold Interaction with Serotonin (B10506) Receptors (5-HT1A)

The pyridine scaffold is a key structural element in many ligands targeting serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood disorders like depression and anxiety. nih.gov

Receptor Binding Affinity and Agonist Properties

Derivatives of the pyridine scaffold have been extensively studied for their affinity to the 5-HT1A receptor. The binding affinity is a measure of how strongly a ligand binds to the receptor. For example, a series of novel 2-pyridinemethylamine derivatives were synthesized and evaluated for their 5-HT1A agonist properties. nih.gov Certain compounds in this series demonstrated high affinity and selectivity for 5-HT1A receptors over other receptors like dopaminergic D2 and adrenergic α1 receptors. nih.gov

Agonist properties refer to the ability of a compound to bind to and activate a receptor, mimicking the effect of the natural neurotransmitter, serotonin. mdpi.com Functional assays, such as measuring adenylyl cyclase activity, are used to determine the intrinsic activity of these compounds. nih.govnih.gov Many pyridine-based compounds have been identified as potent, orally active 5-HT1A receptor agonists with potential therapeutic applications. nih.gov

Structure-Activity Relationships of Pyridine Substituents

Structure-activity relationship (SAR) studies are crucial for optimizing the design of ligands with high affinity and desired functional activity at the 5-HT1A receptor. nih.gov These studies have shown that the nature and position of substituents on the pyridine ring are critical determinants of a compound's pharmacological profile.

For instance, in one study, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced the 5-HT1A agonist properties of certain derivatives. nih.gov Conversely, substituting a phenyl group with a pyridine ring in some aryloxyalkyl derivatives of coumarins was found to reduce affinity for the 5-HT1A receptor. mdpi.com These findings illustrate that even minor modifications to the pyridine scaffold can significantly impact receptor interaction, providing a roadmap for the rational design of new therapeutic agents. nih.govnih.gov

Metal Chelating Properties and Biological Relevance

Hydroxypyridinones (HPs), the class of compounds to which this compound belongs, are well-known for their metal chelating properties. researchgate.net These molecules contain hydroxyl and ketone groups in an ortho position on a 6-membered N-heterocyclic ring, which gives them a strong ability to bind to hard metal cations like iron(III) (Fe³⁺), aluminum(III) (Al³⁺), and copper(II) (Cu²⁺). researchgate.netnih.gov

The ability of these compounds to sequester metal ions has significant biological relevance. They are investigated for use in chelation therapy to treat metal overload conditions. researchgate.net The sequestering ability of a ligand towards metal cations can be quantified by parameters such as pL₀.₅, which indicates the concentration of the ligand required to sequester 50% of the metal ion at a specific pH. nih.gov The general trend for the sequestering ability of hydroxypyridinones is Fe³⁺ > Al³⁺ > Cu²⁺. researchgate.net This selective chelation is crucial for applications in human therapy, aiming to remove excess toxic metals while minimizing the depletion of essential divalent metals like zinc(II) (Zn²⁺). nih.gov

| Metal Cation | Relative Binding Affinity |

|---|---|

| Fe³⁺ | Highest |

| Al³⁺ | High |

| Cu²⁺ | Moderate |

| Zn²⁺ | Lower |

Antimicrobial Activity Research of Pyridine Derivatives

Pyridine and its derivatives represent a "privileged nucleus" in medicinal chemistry, known for a wide range of therapeutic properties, including antimicrobial activity. nih.gov Numerous studies have synthesized and evaluated novel pyridine derivatives for their effectiveness against various bacterial and fungal strains. nih.govresearchgate.netbohrium.com

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Research has shown that pyridine derivatives can exhibit moderate to high activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), as well as fungi (Candida albicans). nih.govnih.govresearchgate.net

For example, a study on pyridine derivatives containing an imidazo[2,1-b] nih.govresearchgate.netijnrd.orgthiadiazole moiety found that some compounds showed potent antibacterial activity, with one compound having an MIC of 0.5 µg/mL against certain bacteria, which was twice as active as the control drug gatifloxacin. nih.gov The structure-activity relationships in this area are complex, with the antimicrobial profile being highly dependent on the specific substituents attached to the pyridine ring. nih.govresearchgate.netijnrd.org

Advanced Applications in Chemical Research

Role as Ligands in Organometallic Chemistry and Catalysis

The pyridin-2-ol moiety within 6-(2-Aminoethyl)-4-methylpyridin-2-ol provides a versatile coordination site for metal ions, making it a promising ligand in organometallic chemistry and catalysis. Pyridinol-based ligands can coordinate to a metal center in a bidentate fashion through the pyridine (B92270) nitrogen and the hydroxyl oxygen. This chelation can stabilize the metal center and influence its catalytic activity.

The presence of the aminoethyl side chain introduces an additional coordination site, allowing the molecule to act as a tridentate ligand. This multidentate coordination can lead to the formation of highly stable metal complexes with well-defined geometries, a crucial aspect for designing efficient catalysts. The nature of the metal, its oxidation state, and the coordination environment created by the ligand collectively determine the catalytic properties of the resulting complex.

Research on related pyridine-based ligands has demonstrated their effectiveness in a variety of catalytic transformations. For instance, palladium(II) complexes featuring pyridine ligands have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The electronic properties of the pyridine ring, which can be modulated by substituents, play a significant role in the catalytic efficiency of these complexes. Similarly, iridium and ruthenium complexes with pyridonate ligands have shown catalytic activity in dehydrogenation reactions.

The "2+1" labeling strategy, which involves a bidentate ligand and a monodentate ligand, has been explored for the development of technetium and rhenium radiopharmaceuticals. In this context, the basicity of the monodentate pyridine ligand was found to correlate with the stability and yield of the resulting complexes. This principle suggests that the aminoethyl group in this compound could be strategically utilized to fine-tune the properties of metal complexes.

Table 1: Examples of Catalytic Applications of Pyridine-Based Ligands

| Catalyst Type | Ligand Class | Catalytic Reaction | Reference |

| Palladium(II) Complexes | Pyridine Derivatives | Suzuki-Miyaura Coupling | |

| Palladium(II) Complexes | Pyridine Derivatives | Heck Coupling | |

| Iridium(III) Complexes | 2-Pyridone Derivatives | Dehydrogenation of Alcohols | |

| Ruthenium Complexes | Pyridonate Derivatives | Paddle-Wheel Complexes |

Integration into Functional Nanomaterials

The functionalization of nanomaterials with organic molecules is a powerful strategy to impart new properties and tailor their performance for specific applications. The pyridine and amino groups present in this compound make it an excellent candidate for surface modification of various nanomaterials.

Pyridine derivatives have been used to functionalize fluorescent nanoparticles, such as terbium fluoride (B91410) (TbF₃), influencing their optical properties. The interaction between the pyridine moiety and the nanoparticle surface can lead to the formation of stable hybrid materials with potential applications in bio-imaging and sensing.

In the realm of graphene-based materials, covalent functionalization is a key method to enhance their stability and performance in applications like catalysis. Pyridine and imidazole (B134444) functionalities have been successfully grafted onto graphene to act as axial ligands for cobaloxime complexes, demonstrating the impact of the ligand's electronic properties on the electrocatalytic hydrogen evolution reaction. This suggests that this compound could be similarly employed to modify graphene surfaces, creating new catalytic platforms.

Furthermore, pyridine has been shown to act as a solvent, reducing agent, and stabilizing agent in the one-pot synthesis of metal nanoparticles, such as zinc, tin, vanadium, and manganese. The pyridine molecules adhere to the nanoparticle surface, preventing agglomeration. The aminoethyl group in this compound could offer an additional anchoring point, potentially leading to more robustly functionalized nanoparticles.

The integration of such functionalized nanomaterials holds promise in various fields. For example, graphene and its derivatives are being extensively investigated for biomedical applications, including drug delivery systems, biosensors, and imaging. The ability to tailor the surface chemistry of these nanomaterials with molecules like this compound is crucial for their biocompatibility and targeted delivery.

Table 2: Applications of Pyridine-Functionalized Nanomaterials

| Nanomaterial | Functionalizing Agent | Application | Reference |

| Terbium Fluoride (TbF₃) | Pyridine | Optical Properties | |

| Graphene | Pyridine/Imidazole | Electrocatalysis | |

| Metal Nanoparticles (Zn, Sn, V, Mn) | Pyridine | Nanoparticle Stabilization | |

| Graphene Derivatives | Various Functional Groups | Drug Delivery, Biosensing |

Precursor for Complex Pharmaceutical Intermediates and Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. Its presence is often crucial for the desired therapeutic effect, and the ability to synthesize highly substituted pyridine derivatives is of paramount importance in drug discovery. This compound represents a valuable starting material for the synthesis of more complex pharmaceutical intermediates and scaffolds.

The combination of the pyridin-2-ol core and the reactive aminoethyl side chain allows for a wide range of chemical transformations. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, providing a handle for the introduction of diverse functionalities. The pyridin-2-ol ring itself can undergo various modifications, further expanding the accessible chemical space.

Structurally related 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), with some derivatives showing potential as positron emission tomography (PET) tracers for imaging iNOS expression. This highlights the potential of the 6-(substituted)-4-methylpyridin-2-amine scaffold in the development of diagnostic and therapeutic agents.

The synthesis of novel heterocyclic systems is a key strategy in the search for new drugs. For instance, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide has been used as a starting material to synthesize a variety of pyrazole, bipyridine, and N-amide derivatives with potential anticancer activity. This demonstrates how a functionalized pyridine derivative can serve as a platform for the generation of a library of compounds for biological screening.

The development of efficient synthetic routes to access complex pyridine-containing molecules is an ongoing area of research. Methods such as the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation provide access to highly substituted 2-pyridones, which are important intermediates in the synthesis of pharmaceuticals like rosiglitazone. The structural motifs present in this compound make it a potentially useful building block in similar synthetic strategies.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 6-(2-Aminoethyl)-4-methylpyridin-2-OL and its analogues will likely be driven by the principles of green and sustainable chemistry. Traditional synthetic routes for pyridine (B92270) derivatives can be energy-intensive and may utilize hazardous reagents. Emerging research is focused on developing more efficient and environmentally benign methodologies.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to more efficient and reproducible syntheses.

Biocatalysis: The use of enzymes as catalysts can lead to highly selective and environmentally friendly synthetic transformations under mild reaction conditions.

These modern synthetic approaches aim to not only enhance the efficiency of producing known 2-amino-4-methylpyridine (B118599) analogues but also to facilitate the creation of diverse libraries of new compounds for biological screening.

Advanced Computational Predictions for Rational Design of Analogue Compounds

Computational chemistry is poised to play a pivotal role in the rational design of novel analogues of this compound with enhanced potency and selectivity. A significant body of research has identified inducible nitric oxide synthase (iNOS) as a key biological target for 2-amino-4-methylpyridine derivatives. nih.govwustl.edunih.govnih.gov Advanced computational techniques are being employed to optimize the interaction of these compounds with the iNOS active site.

Future computational efforts will likely focus on:

Pharmacophore Modeling and 3D-Quantitative Structure-Activity Relationship (QSAR) Studies: These methods help in identifying the key structural features required for potent iNOS inhibition and can guide the design of new analogues with improved activity.

Molecular Docking Simulations: These simulations provide insights into the binding modes of 2-amino-4-methylpyridine analogues within the iNOS active site, allowing for the prediction of binding affinities and the rational design of modifications to enhance potency and selectivity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to specific pockets of the target protein and then linking them together to create a more potent lead compound.

The following table summarizes key computational approaches being applied to the design of aminopyridine-based iNOS inhibitors:

| Computational Technique | Application in Analogue Design |

| Pharmacophore Modeling | Identification of essential chemical features for iNOS binding. |

| 3D-QSAR | Relating the 3D structure of molecules to their biological activity to predict the potency of new analogues. |

| Molecular Docking | Visualizing and predicting the binding interactions between ligands and the iNOS active site. |

| Fragment-Based Design | Building potent inhibitors by combining smaller, weakly binding fragments. |

These computational strategies will accelerate the discovery and optimization of next-generation iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold.

Elucidation of Undiscovered Biological Pathways and Mechanisms of Action

While the inhibition of iNOS is a primary mechanism of action for many 2-amino-4-methylpyridine analogues, future research will aim to uncover the broader biological consequences of modulating this pathway. Overproduction of nitric oxide (NO) by iNOS is implicated in a variety of pathological conditions, including inflammation and neurodegenerative diseases. nih.gov Understanding the full spectrum of biological pathways affected by iNOS inhibition is crucial for therapeutic development.

Emerging research avenues include:

Investigating Downstream Signaling Cascades: Elucidating how the inhibition of iNOS affects downstream signaling pathways, such as those involving cyclic guanosine monophosphate (cGMP), will provide a more complete picture of the cellular response. anygenes.com

Exploring Crosstalk with Other Signaling Pathways: Research is needed to understand the interplay between the iNOS pathway and other critical cellular signaling networks, such as those involving MAP kinases and NF-κB. researchgate.net

Identifying Novel Therapeutic Indications: By uncovering previously unknown biological roles of iNOS, researchers may identify new therapeutic applications for selective iNOS inhibitors derived from the 2-amino-4-methylpyridine scaffold.

The table below outlines some of the known and potential biological pathways associated with iNOS activity:

| Pathway Category | Specific Pathways and Processes |

| Inflammatory Response | Regulation of cytokine production, immune cell function. wisdomlib.org |

| Neurological Processes | Synaptic plasticity, neuroinflammation, and excitotoxicity. nih.govwikipedia.org |

| Cardiovascular Function | Regulation of blood pressure and vascular tone. nih.govnih.gov |

| Cellular Stress Responses | Involvement in apoptosis and oxidative stress. abcam.com |

A deeper understanding of these pathways will be critical for harnessing the full therapeutic potential of this compound analogues.

Development of Next-Generation Analogues for Specific Biological Probes and Research Tools

Analogues of this compound are not only being explored as potential therapeutics but also as sophisticated research tools for studying biological processes in vitro and in vivo. A notable application is the development of radiolabeled 2-amino-4-methylpyridine derivatives as positron emission tomography (PET) tracers for imaging iNOS expression. wustl.edunih.gov

Future developments in this area are expected to include:

Novel PET Tracers: The design and synthesis of new PET radiotracers with improved pharmacokinetic properties and higher selectivity for iNOS will enable more accurate and sensitive imaging of inflammatory and neurodegenerative diseases.

Fluorescent Probes: The pyridine scaffold can be incorporated into fluorescent molecules for use in cellular imaging. nih.govmdpi.commdpi.comrsc.orgrsc.orgnih.govmdpi.commdpi.comacademindex.com The development of fluorescent probes based on the 2-amino-4-methylpyridine core could allow for the visualization of iNOS activity in living cells and tissues.

Affinity-Based Probes: The creation of biotinylated or otherwise tagged analogues could facilitate the isolation and identification of iNOS and its binding partners, providing valuable insights into its protein interaction network.

The following table highlights potential applications of next-generation analogues as research tools:

| Research Tool | Application |

| PET Tracers | Non-invasive in vivo imaging of iNOS expression in disease models. wustl.edu |

| Fluorescent Probes | Real-time visualization of iNOS localization and activity in cells. nih.govmdpi.commdpi.comrsc.orgrsc.orgnih.govmdpi.commdpi.comacademindex.com |

| Affinity Probes | Identification of proteins that interact with iNOS. |

The continued development of these molecular tools will be instrumental in advancing our understanding of the role of iNOS in health and disease.

Q & A

Basic: What are the standard synthetic routes for 6-(2-Aminoethyl)-4-methylpyridin-2-OL, and how can its purity be validated?

Answer:

The synthesis typically involves functionalization of a pyridin-2-ol scaffold. For example, a primary amine group (e.g., 2-aminoethyl) can be introduced via nucleophilic substitution or reductive amination. A common strategy includes protecting the hydroxyl group during synthesis to prevent unwanted side reactions, followed by deprotection (e.g., using HCl in ethanol) . Purity validation requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) for quantitative purity assessment.

- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity, particularly analyzing proton environments (e.g., methyl groups at δ ~2.5 ppm and hydroxyl/amine protons in D₂O-exchangeable regions) .

- Mass Spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

Basic: How can the reactivity of the aminoethyl and hydroxyl groups in this compound be exploited for further functionalization?

Answer:

The 2-aminoethyl group acts as a nucleophile, enabling:

- Schiff base formation with aldehydes/ketones, useful for creating imine-linked conjugates (e.g., for antimicrobial studies) .

- Acylation using acyl chlorides or anhydrides to generate amide derivatives.

The hydroxyl group can undergo: - Etherification (e.g., alkylation with alkyl halides).

- Esterification with acid chlorides.

Methodological controls (e.g., maintaining anhydrous conditions for acylation) are critical to avoid side reactions .

Advanced: How can researchers resolve contradictory crystallographic data for this compound’s tautomeric forms (e.g., pyridin-2-ol vs. pyridone)?

Answer:

Tautomerism between the hydroxyl and ketone forms can lead to ambiguous X-ray diffraction data. To address this:

- Use low-temperature crystallography (e.g., 100 K) to stabilize the dominant tautomer.

- Employ SHELXL for refinement, leveraging its robust handling of hydrogen bonding networks and disorder modeling .

- Validate with solid-state NMR to detect proton environments indicative of specific tautomers .

Advanced: What methodological frameworks are recommended for studying this compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) and thermodynamics (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations to model ligand-protein interactions, using software like GROMACS with force fields parameterized for pyridine derivatives .

- In vitro enzymatic assays (e.g., fluorescence-based inhibition studies) with controls for non-specific binding (e.g., bovine serum albumin blanks) .

Basic: What are the optimal storage conditions to ensure the compound’s stability?

Answer:

- Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the aminoethyl group.

- Use desiccants to minimize hydrolysis of the hydroxyl group.

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1 month) with HPLC analysis .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., conflicting antimicrobial results)?

Answer:

- Dose-response reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).

- Structure-Activity Relationship (SAR) analysis : Compare derivatives to isolate the aminoethyl group’s contribution vs. scaffold effects .

- Metabolite profiling (LC-MS/MS) to rule out degradation products influencing activity .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

Answer:

- UV-Vis Spectroscopy : Identify π→π* transitions in the pyridine ring (λmax ~270 nm) and n→π* transitions from the hydroxyl/amine groups.

- Fluorescence Spectroscopy : Probe excited-state behavior; quenching studies can reveal interactions with metal ions .

- Cyclic Voltammetry : Assess redox activity (e.g., oxidation of the hydroxyl group) in non-aqueous solvents like acetonitrile .

Advanced: How can computational methods optimize the design of derivatives for enhanced solubility or binding affinity?

Answer:

- DFT Calculations : Predict solubility parameters (logP) and pKa values (e.g., for the hydroxyl group) using Gaussian09 with B3LYP/6-31G* basis sets .

- Docking Studies (AutoDock Vina): Screen derivatives against target protein structures (PDB) to prioritize synthesis candidates.

- Co-solvent MD Simulations : Model water/ethanol mixtures to predict solubility enhancement strategies .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Use glove boxes or fume hoods to avoid inhalation/contact, as aminoethyl groups may irritate mucous membranes.

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for pyridine derivatives .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of its reactions (e.g., hydroxyl group substitution)?

Answer:

- Synthesize deuterated analogs (e.g., replacing hydroxyl protons with deuterium) and compare reaction rates (kH/kD).

- ²H NMR to track isotopic labeling in intermediates.

- Combine with Eyring analysis (variable-temperature kinetics) to distinguish between stepwise and concerted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.